Z-Arg-pNA HCl
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Overview
Description
Z-Arg-pNA HCl is a synthetic compound commonly used in biochemical research. It is a derivative of arginine, an amino acid, and is often employed as a substrate in enzymatic assays to study protease activity, particularly trypsin-like enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-pNA HCl typically involves the protection of the arginine amino group with a carbobenzoxy (Cbz) group, followed by the coupling of the protected arginine with 4-nitroaniline. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Z-Arg-pNA HCl undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases, breaking the peptide bond and releasing 4-nitroaniline.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: 4-nitroaniline and the corresponding arginine derivative.
Reduction: 4-aminoaniline derivative.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Z-Arg-pNA HCl is widely used in scientific research, particularly in the following fields:
Biochemistry: As a substrate in enzymatic assays to study protease activity.
Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.
Chemistry: In the synthesis of peptide-based compounds and as a model compound in studying peptide bond formation and cleavage.
Industry: In the production of biochemical reagents and diagnostic kits.
Mechanism of Action
The primary mechanism of action of Z-Arg-pNA HCl involves its hydrolysis by proteases. The compound serves as a substrate, and upon cleavage by the enzyme, it releases 4-nitroaniline, which can be quantitatively measured. This reaction is used to determine the activity of proteases and to study enzyme kinetics.
Comparison with Similar Compounds
Similar Compounds
- N(alpha)-Carbobenzoxyarginine-p-nitroanilide
- N(alpha)-Carbobenzoxylysine-4-nitroanilide
- N(alpha)-Carbobenzoxyornithine-4-nitroanilide
Uniqueness
Z-Arg-pNA HCl is unique due to its specific structure, which makes it an ideal substrate for trypsin-like proteases. Its nitroaniline moiety allows for easy detection and quantification of enzymatic activity, making it a valuable tool in biochemical research.
Properties
CAS No. |
29542-03-8 |
---|---|
Molecular Formula |
C20H24N6O5 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N6O5/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23)/t17-/m0/s1 |
InChI Key |
NRTJWZHOAFLRIR-KRWDZBQOSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
sequence |
R |
Synonyms |
CBZ-ArgpNA N(alpha)-carbobenzoxyarginine-4-nitroanilide N-(alpha)-carbobenzoxy-L-arginine-para-nitroanilide N-(alpha)-carbobenzoxyarginine-4-nitroanilide |
Origin of Product |
United States |
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